molecular formula C13H11BClFO3 B1368683 (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid CAS No. 870777-28-9

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1368683
CAS No.: 870777-28-9
M. Wt: 280.49 g/mol
InChI Key: YDPXKZJRODTNBZ-UHFFFAOYSA-N
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Description

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H11BClFO3 and a molecular weight of 280.49 g/mol . This compound is primarily used in research and development settings, particularly in the field of organic chemistry.

Preparation Methods

The synthesis of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.

Chemical Reactions Analysis

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid can undergo several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as an enzyme inhibitor, as it can bind to the active site of enzymes and prevent their activity . The molecular targets and pathways involved depend on the specific application and the type of enzyme or receptor being studied.

Comparison with Similar Compounds

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid can be compared to other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-11-7-10(14(17)18)5-6-13(11)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPXKZJRODTNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584552
Record name {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-28-9
Record name {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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